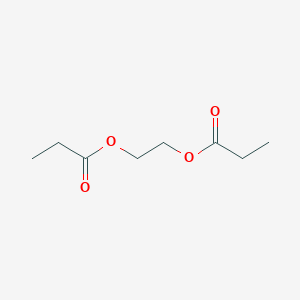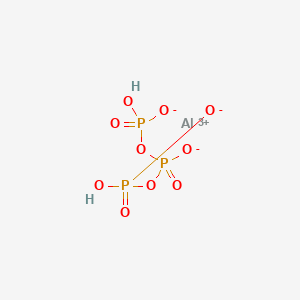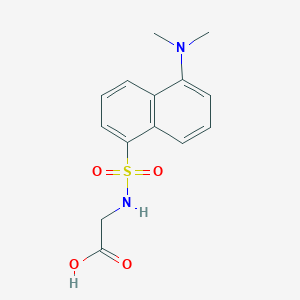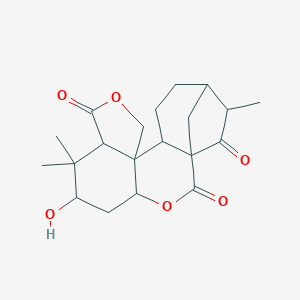
Ememodin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emodin is a naturally occurring anthraquinone derivative that has received significant attention in recent years due to its potential therapeutic applications. It is a yellow crystalline compound, also known as 1,3,8-trihydroxy-6-methylanthraquinone, and is found in various plants, including Rheum palmatum, Polygonum cuspidatum, and Cassia obtusifolia. Emodin has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism Of Action
The exact mechanism of action of emodin is not fully understood. However, it is believed to exert its effects through various signaling pathways, including the NF-κB and MAPK pathways. Emodin has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Emodin has also been shown to inhibit the activation of MAPKs, which are involved in cell proliferation and apoptosis.
Biochemical And Physiological Effects
Emodin has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in inflammation and oxidative stress. Emodin has also been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. Additionally, emodin has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer.
Advantages And Limitations For Lab Experiments
Emodin has several advantages for lab experiments. It is a relatively inexpensive compound that can be easily synthesized or extracted from natural sources. Emodin also exhibits a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, emodin also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain assays. Additionally, emodin has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for emodin research. One area of interest is the development of emodin-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the investigation of emodin's effects on gut microbiota, as recent studies have suggested that emodin may modulate the composition of gut microbiota and improve gut health. Additionally, further studies are needed to elucidate the exact mechanisms of action of emodin and its potential interactions with other compounds.
Synthesis Methods
Emodin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of Ememodinroxyanthraquinone with methyl iodide under basic conditions. Extraction from natural sources involves the isolation of emodin from plants that contain it, such as Rheum palmatum.
Scientific Research Applications
Emodin has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Emodin has also been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, emodin has been shown to exhibit anti-viral effects by inhibiting the replication of certain viruses, including hepatitis B and C viruses.
properties
CAS RN |
14237-91-3 |
|---|---|
Product Name |
Ememodin |
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-hydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,9,18-trione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,21H,4-8H2,1-3H3 |
InChI Key |
CYZWIEZNQBBNHE-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |
Canonical SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



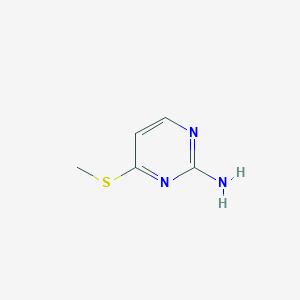
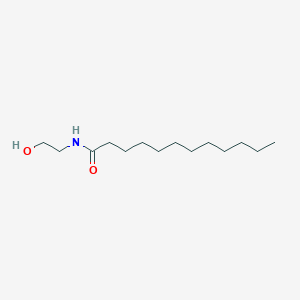
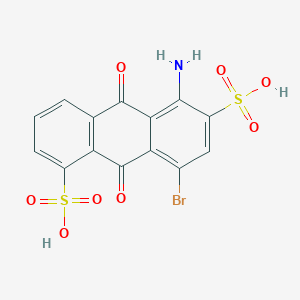
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)
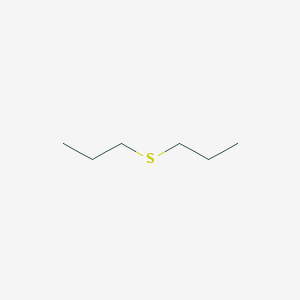

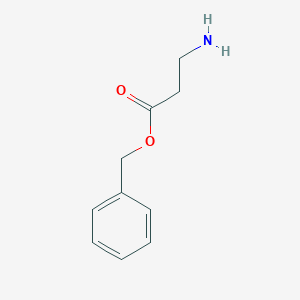
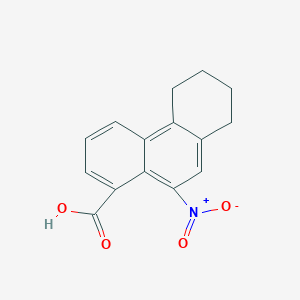
![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
